1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one
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Overview
Description
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and methylene groups
Preparation Methods
The synthesis of 1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexene ring. Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical reactions that modify its structure and function .
Comparison with Similar Compounds
Similar compounds to 1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one include:
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
1,4-Dimethyl-3-cyclohexen-1-yl ethanone: Another compound with a similar structure but different chemical properties.
1,3-Dimethyl-1-cyclohexene: A related compound with different substitution patterns on the cyclohexene ring.
These compounds share some structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
90231-49-5 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(1,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(2)11(8,4)10(3)12/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
AUVAVXIVUJNVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(=C)C1(C)C(=O)C |
Origin of Product |
United States |
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